molecular formula C8H11NO B3022783 2-(Methoxymethyl)aniline CAS No. 62723-78-8

2-(Methoxymethyl)aniline

Cat. No. B3022783
Key on ui cas rn: 62723-78-8
M. Wt: 137.18 g/mol
InChI Key: ZHERWZMAGGWSIX-UHFFFAOYSA-N
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Patent
US05824705

Procedure details

528 g of 21.8% strength Na2 [Fe(CO)4 ] solution (0.6 mol; 1 kg of the solution contains 633 g of water, 218 g of Na2 [Fe(CO)4 ], 108 g of Na2CO3 and 41 g of NaOH) are added dropwise to 101 g (0.6 mol) of o-methoxymethylnitrobenzene (Example 3a) in 1 l of methanol at 20°-30° C. Stirring is carried out for 1 hour at room temperature, after which the reaction mixture is diluted with ether. A brown oil separates out in the reaction vessel. The total reaction mixture is poured onto a silica gel column and is eluted with ether. Thereafter, the ether phase is evaporated, the residue is taken up in methylene chloride and the solution is dried over MgSO4. It is filtered under suction over silica gel and the solvent is then evaporated off under reduced pressure. The residue is purified by column chromatography with hexane and methylene chloride. 83.8 g of o-methoxymethylaniline are obtained as a brown oil, which is directly reacted further.
[Compound]
Name
Fe(CO)4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
1 kg
Type
reactant
Reaction Step One
Name
Quantity
633 g
Type
reactant
Reaction Step One
[Compound]
Name
Fe(CO)4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Name
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.C([O-])([O-])=O.[Na+].[Na+].[OH-].[Na+].[CH3:10][O:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[N+:19]([O-])=O>CO.CCOCC>[CH3:10][O:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[NH2:19] |f:1.2.3,4.5|

Inputs

Step One
Name
Fe(CO)4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
solution
Quantity
1 kg
Type
reactant
Smiles
Name
Quantity
633 g
Type
reactant
Smiles
O
Name
Fe(CO)4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
108 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
41 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
101 g
Type
reactant
Smiles
COCC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
1 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The total reaction mixture
ADDITION
Type
ADDITION
Details
is poured onto a silica gel column
WASH
Type
WASH
Details
is eluted with ether
CUSTOM
Type
CUSTOM
Details
Thereafter, the ether phase is evaporated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
It is filtered under suction over silica gel
CUSTOM
Type
CUSTOM
Details
the solvent is then evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography with hexane and methylene chloride

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COCC1=C(N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 83.8 g
YIELD: CALCULATEDPERCENTYIELD 101.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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